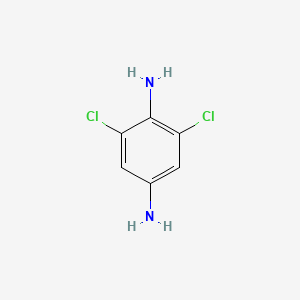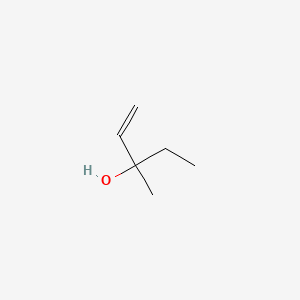
CIL-102
Vue d'ensemble
Description
Applications De Recherche Scientifique
CIL-102 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for synthesizing novel derivatives with potential therapeutic properties.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal, prostate, and breast cancers.
Mécanisme D'action
CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .
Target of Action
This compound’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .
Mode of Action
This compound interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, this compound upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .
Pharmacokinetics
The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, this compound derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone plays a crucial role in biochemical reactions, particularly in inhibiting tubulin polymerization, which is essential for cell division. This compound interacts with several enzymes and proteins, including tubulin, leading to the induction of apoptosis in cancer cells . The interaction with tubulin prevents the formation of microtubules, thereby disrupting the mitotic spindle and halting cell division . Additionally, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone has been shown to interact with proteins involved in the apoptotic pathway, such as caspase-3 and caspase-9, enhancing their activity and promoting programmed cell death .
Cellular Effects
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by increasing the production of reactive oxygen species (ROS) and activating the JNK MAPK/p300 signaling pathway . This compound also inhibits cell migration and invasion by upregulating endoplasmic reticulum resident protein 29 (ERP29) and fumarase (FUMH), which are involved in cellular stress responses . Furthermore, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone affects gene expression by modulating the activity of transcription factors and altering the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3 and caspase-9 . Additionally, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone modulates gene expression by interacting with transcription factors and coactivators, such as p300/CBP, which are involved in chromatin remodeling and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . In vitro studies have shown that the induction of apoptosis and inhibition of cell migration and invasion by this compound are time-dependent, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone can lead to sustained inhibition of cell proliferation and increased cell death .
Dosage Effects in Animal Models
The effects of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone vary with different dosages in animal models. At low doses, the compound exhibits anti-tumorigenic activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity . The therapeutic window for this compound is narrow, necessitating careful dose optimization in preclinical studies .
Metabolic Pathways
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets and contribute to the overall biological activity of the compound . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It can also be found in the endoplasmic reticulum and mitochondria, where it modulates cellular stress responses and apoptosis . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CIL-102 involves the reaction of 4-amino-3-furo[2,3-b]quinoline with 4-acetylphenyl isocyanate under specific conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
CIL-102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Substitution reactions can occur at the furan or quinoline rings, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed
Major Products Formed
The major products formed from these reactions include various quinoline and furan derivatives, which can exhibit different biological activities and properties .
Comparaison Avec Des Composés Similaires
CIL-102 is compared with other furo[2,3-b]quinoline derivatives, such as:
CIL-103: Similar structure but different substituents, leading to varied biological activities.
CIL-104: Another derivative with distinct anti-cancer properties.
CIL-105: Known for its enhanced selectivity towards specific cancer cell lines
This compound stands out due to its potent anti-tumorigenic activity and ability to selectively inhibit cancer cell proliferation while sparing non-cancerous cells .
Propriétés
IUPAC Name |
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328052 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-76-4 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)

![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)










